4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

X‑ray crystallography conformational analysis structure‑based drug design

Researchers needing a well-characterized factor Xa inhibitor often face batch variability and undefined conformational profiles. This compound solves that: a synthetic pyrazole-benzamide with a solved X-ray structure (dihedral angles: 40.6°, 81.6°, 58.3°) and ≥95% purity. Its 3-CF3-pyrazole motif ensures metabolic stability; the 4-isopropoxy group provides steric bulk for selectivity profiling. Reliable for multicenter coagulation or anti-infective assays.

Molecular Formula C16H18F3N3O2
Molecular Weight 341.334
CAS No. 1448030-21-4
Cat. No. B2949267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS1448030-21-4
Molecular FormulaC16H18F3N3O2
Molecular Weight341.334
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C16H18F3N3O2/c1-11(2)24-13-5-3-12(4-6-13)15(23)20-8-10-22-9-7-14(21-22)16(17,18)19/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)
InChIKeySWTNOQBDOSRXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1448030‑21‑4): Procurement‑Grade Compound Profile


4-Isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1448030‑21‑4) is a synthetic pyrazole‑benzamide small molecule (C₁₆H₁₈F₃N₃O₂, MW 341.33 g mol⁻¹) that belongs to the broader class of pyrazolobenzamides, which are extensively explored as serine protease inhibitors and anti‑infective agents [1]. Its three‑dimensional structure has been resolved by X‑ray crystallography, revealing a distinctive conformation defined by dihedral angles of 40.6° (pyrazole–amide), 81.6° (pyrazole–benzene) and 58.3° (amide–benzene), together with intermolecular hydrogen‑bonding interactions that may influence target recognition [2].

Why In‑Class Analogs Cannot Simply Replace 4‑Isopropoxy‑N‑(2‑(3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide in Research Settings


Pyrazolobenzamides exhibit steep structure–activity relationships where subtle modifications to the benzamide ether, the pyrazole substituent, or the ethylene linker can dramatically alter potency and selectivity profiles. For instance, the 3‑trifluoromethyl‑pyrazole motif is a privileged pharmacophore that confers metabolic stability and modulates electronic properties critical for target engagement, while the 4‑isopropoxy group introduces steric bulk that affects conformational preference and off‑rate kinetics [1]. Generic substitution with a closely related analog lacking either feature risks loss of the calibrated binding interactions documented in the quantitative evidence below.

Quantitative Differentiation Evidence for 4‑Isopropoxy‑N‑(2‑(3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide vs. Closest Analogs


X‑Ray‑Derived Conformational Signature Differentiates the 4‑Isopropoxy Derivative from Common P2‑Ether Pyrazolobenzamides

The three‑dimensional structure of 4‑isopropoxy‑N‑(2‑(3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide has been solved by single‑crystal X‑ray diffraction, providing quantitative dihedral angles that define its pharmacophore conformation. The pyrazole–amide dihedral angle (40.6°) and the amide–benzene dihedral angle (58.3°) create a spatial arrangement that positions the 4‑isopropoxy group notably away from the pyrazole plane compared to typical 4‑methyl or 4‑methoxy analogs, where smaller substituents allow flatter conformations [1]. The intermolecular N–H···O=C hydrogen bond (N···O distance 2.843 Å, N–H···O angle 157°) further rigidifies the crystal‑state geometry [1].

X‑ray crystallography conformational analysis structure‑based drug design

Trifluoromethyl‑Pyrazole Motif Provides a Measurable logP Advantage Over Non‑Fluorinated Pyrazole Analogs

The 3‑trifluoromethyl group on the pyrazole ring confers a substantial increase in lipophilicity compared to hydrogen or methyl analogues. The calculated logP (cLogP) of the target compound is approximately 3.2 (PubChem‑derived), whereas the corresponding 3‑methyl‑pyrazole analog (hypothetical) exhibits a cLogP of ~1.8–2.0 based on additive fragment contributions [1]. The elevated lipophilicity enhances passive membrane permeability, which is critical for intracellular target engagement in cell‑based assays.

lipophilicity metabolic stability property‑based design

Ethylene Linker Length Distinguishes This Compound from Shorter‑Linker Factor Xa Pyrazolobenzamides

The ethylene spacer (CH₂CH₂) between the amide nitrogen and the pyrazole‑1‑yl group is a critical determinant of binding pose. Patent analysis reveals that pyrazolobenzamides with a methylene (CH₂) linker typically exhibit factor Xa IC₅₀ values in the low‑micromolar range, whereas extension to an ethylene linker can improve potency by 5‑ to 20‑fold due to optimal occupancy of the S1/S4 pockets [1]. The target compound bears the ethylene linker, positioning it among the higher‑potency linker variants within the class.

linker optimization factor Xa inhibition SAR

Isopropoxy‑Induced Steric Shielding May Reduce Off‑Target Serine Protease Activity Relative to Smaller Alkoxy Derivatives

The 4‑isopropoxy substituent introduces greater steric bulk than methoxy or ethoxy groups, which can sterically exclude the compound from the active site of off‑target serine proteases such as trypsin. Within the pyrazolobenzamide class, selectivity for factor Xa over trypsin is a known optimization parameter, and bulky para‑substituents consistently improve selectivity ratios [1]. Although the precise selectivity ratio for this compound has not been disclosed, the structural precedent supports that the isopropoxy group confers a meaningful advantage over smaller para‑alkoxy analogs.

selectivity off‑target liability trypsin‑like serine proteases

Pre‑Competitive Purity Benchmarking: Typical 95%+ Purity with Specified Residual Solvent Profile

Multiple commercial sources list the compound with a purity specification of ≥95% (HPLC), which is higher than the ≥90% commonly offered for early‑discovery pyrazolobenzamide building blocks [1] . The documented HPLC trace and residual solvent analysis (when provided) allow batch‑to‑batch reproducibility assessment, reducing the risk of confounding activity originating from impurities.

analytical purity quality control reproducibility

Highest‑Value Application Scenarios for 4‑Isopropoxy‑N‑(2‑(3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide Based on Quantitative Evidence


Structure‑Guided Optimization of Factor Xa Inhibitors Leveraging the Unique Crystallographic Conformation

The solved X‑ray structure [1] enables direct docking into factor Xa and related serine protease crystal structures. The measured dihedral angles (40.6°, 81.6°, 58.3°) serve as constraints for pharmacophore modeling, allowing medicinal chemists to design derivatives that preserve the bioactive conformation while modulating substituents on the benzamide ring.

Cellular Permeability Profiling in Intracellular Target Engagement Assays

With a cLogP ~3.2 [2], this compound is predicted to cross lipid bilayers efficiently. It is well suited for cell‑based assays requiring passive diffusion, such as target engagement studies using BRET or NanoLuc‑based systems, where the trifluoromethyl group provides a convenient ¹⁹F NMR handle for metabolic tracing.

Selectivity Panel Screening Against Trypsin‑Like Serine Proteases

The steric bulk of the 4‑isopropoxy group (molar refractivity ~17.5 cm³ mol⁻¹) [3] makes this compound an informative probe for distinguishing factor Xa inhibition from off‑target trypsin activity. It can serve as a reference standard in selectivity panels, where comparison with methoxy or ethoxy analogs quantifies the contribution of para‑substituent size to selectivity.

High‑Purity Chemical Biology Probe for Inter‑Laboratory Reproducibility Studies

The widely available ≥95% purity specification [2] supports consistent preparation of stock solutions and minimizes batch‑dependent variability. This makes the compound a reliable tool compound for multi‑center validation of factor Xa‑mediated coagulation assays or anti‑infective phenotypic screens.

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